molecular formula C15H14O B082306 3,4'-Dimethylbenzophenone CAS No. 13152-94-8

3,4'-Dimethylbenzophenone

Cat. No.: B082306
CAS No.: 13152-94-8
M. Wt: 210.27 g/mol
InChI Key: YMDBXBBWNOELNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4’-Dimethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, where two methyl groups are substituted at the 3 and 4 positions of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

3,4’-Dimethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, dyes, and other materials due to its photochemical properties.

Safety and Hazards

3,4’-Dimethylbenzophenone may cause skin and eye irritation . It is recommended to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin, eyes, or clothing . In case of contact, it is advised to wash off with soap and plenty of water . If ingested or inhaled, medical attention may be required .

Relevant Papers

A paper titled “Fabrication and characterization of 3,4-diaminobenzophenone-functionalized magnetic nanoadsorbent with enhanced VOC adsorption and desorption capacity” was found . The paper discusses the use of 3,4-diaminobenzophenone-functionalized Fe3O4/AC@SiO2 magnetic nanoparticles for enhancing the adsorption and desorption capacity of gaseous benzene and toluene . This suggests potential applications of similar compounds in environmental science and pollution research .

Mechanism of Action

Target of Action

It is known to be a pharmaceutical intermediate , which suggests it may interact with various biological targets depending on the specific drug it is used to synthesize.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4’-Dimethylbenzophenone . Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dimethylbenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of 3,4’-Dimethylbenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Comparison with Similar Compounds

  • 4,4’-Dimethylbenzophenone
  • 4-Methylbenzophenone
  • 4,4’-Dimethoxybenzophenone
  • 4,4’-Dihydroxybenzophenone

Comparison: 3,4’-Dimethylbenzophenone is unique due to the specific positioning of the methyl groups, which can influence its reactivity and physical properties. Compared to 4,4’-Dimethylbenzophenone, which has methyl groups on both phenyl rings, 3,4’-Dimethylbenzophenone may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

(3-methylphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDBXBBWNOELNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369349
Record name 3,4'-DIMETHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13152-94-8
Record name 3,4'-DIMETHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4'-Dimethylbenzophenone
Reactant of Route 2
Reactant of Route 2
3,4'-Dimethylbenzophenone
Reactant of Route 3
Reactant of Route 3
3,4'-Dimethylbenzophenone
Reactant of Route 4
Reactant of Route 4
3,4'-Dimethylbenzophenone
Reactant of Route 5
Reactant of Route 5
3,4'-Dimethylbenzophenone
Reactant of Route 6
Reactant of Route 6
3,4'-Dimethylbenzophenone
Customer
Q & A

Q1: What are the typical applications of 3,4-dimethylbenzophenone in chemical synthesis?

A1: 3,4-Dimethylbenzophenone serves as a crucial building block in organic synthesis. For instance, it acts as an acylating agent in the production of 3,4-dimethylbenzophenone from o-xylene. [, ] This reaction is particularly important in the production of various fine chemicals and pharmaceuticals.

Q2: How does the presence of a catalyst affect the synthesis of 3,4-dimethylbenzophenone from o-xylene?

A2: Research indicates that utilizing catalysts like zeolite beta or rare earth oxides can significantly impact the yield and selectivity of 3,4-dimethylbenzophenone production during the benzoylation of o-xylene. [, ] These catalysts facilitate the reaction and can influence the formation of desired products.

Q3: Can you elaborate on the kinetic modeling of the acylation reaction of o-xylene to 3,4-dimethylbenzophenone?

A3: Kinetic studies reveal that the acylation reaction doesn't adhere to simple first or second-order kinetics with respect to the acylating agent. [] This complexity arises from the involvement of multiple processes, including diffusion, adsorption, desorption, potential product inhibition, and multi-step surface reactions. Further research incorporating postulated reaction mechanisms and experimental data is necessary to elucidate the reaction order accurately.

Q4: How is 3,4-dimethylbenzophenone utilized in studying surfactant systems?

A4: 3,4-Dimethylbenzophenone plays a critical role as a quencher in time-resolved fluorescence quenching (TRFQ) studies. [] This technique helps analyze the phase behavior of surfactants like dodecyl poly(oxyethylene) in water. Specifically, 3,4-dimethylbenzophenone assists in understanding the diffusion-influenced quenching within the liquid crystalline phases of these surfactants, offering insights into their self-assembly properties.

Q5: What is known about the byproducts formed during the nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone?

A5: Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone primarily yields cis and trans isomers of 2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate and 2-benzoyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate, respectively. [] Alongside these adducts, the reaction also generates various nitro derivatives of the parent ketones as byproducts. Understanding the formation and potential utilization or mitigation of these byproducts is crucial in optimizing the desired synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.